molecular formula C12H17NO4 B8551964 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid ethyl ester

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid ethyl ester

Cat. No. B8551964
M. Wt: 239.27 g/mol
InChI Key: YDOHNSLCFVKNSX-UHFFFAOYSA-N
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Patent
US07473783B2

Procedure details

To a solution of ethyl 5-(chloromethyl)-2-furan-carboxylate (0.5 mL, 3.25 mmol) and Et3N (0.9 mL, 6.5 mmol) in dichloromethane under nitrogen was added morpholine (284 μL, 3.25 mmol) dropwise and a catalytic amount of KI. The reaction mixture was stirred at 45° C. for 24 hours, then it was concentrated in vacuo. The residue was dissolved in EtOAc and the organic layer was washed with water (2×) then brine, dried over sodium sulfate, filtered, concentrated, and dried in vacuo to give 520 mg (67% yield) of 5-morpholin-4-ylmethyl-furan-2-carboxylic acid ethyl ester as a light brown oil. 1H-NMR (d6-DMSO) δ: 7.22 (d, 1H), 6.51 (d, 1H), 4.25 (q, 2H), 3.54 (m, 6H), 2.37 (broad s, 4H), 1.27 (t, 3H).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
284 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:7][C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:5][CH:4]=1.CCN(CC)CC.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>ClCCl>[CH2:11]([O:10][C:8]([C:6]1[O:7][C:3]([CH2:2][N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[CH:4][CH:5]=1)=[O:9])[CH3:12]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClCC1=CC=C(O1)C(=O)OCC
Name
Quantity
0.9 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
284 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 45° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
the organic layer was washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC(=CC1)CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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